molecular formula C15H20O5 B12789432 Mniopetal F CAS No. 158761-03-6

Mniopetal F

Cat. No.: B12789432
CAS No.: 158761-03-6
M. Wt: 280.32 g/mol
InChI Key: DOHIWMLRTRMJIJ-HJHSNUOESA-N
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Description

Mniopetal F is a drimane-type sesquiterpenoid compound isolated from the Mniopetalum species. It has garnered significant interest due to its unique structural features and potential biological activities .

Chemical Reactions Analysis

Mniopetal F undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the sesquiterpenoid core, can be performed under specific conditions.

Common reagents used in these reactions include lithium phenylselenide, oxidizing agents like Parikh-Doering oxidation reagents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which Mniopetal F exerts its effects involves its interaction with specific molecular targets. For instance, its inhibition of HIV-1 reverse transcriptase suggests that it may interfere with the enzyme’s active site or the viral replication process . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Mniopetal F can be compared with other drimane-type sesquiterpenoids, such as:

    Mniopetal A-E: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Drimenol: Another drimane-type sesquiterpenoid with distinct biological properties.

This compound stands out due to its unique synthetic route and potential as an HIV-1 reverse transcriptase inhibitor .

Properties

CAS No.

158761-03-6

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde

InChI

InChI=1S/C15H20O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9-12,17-18H,4-6H2,1-2H3/t9-,10-,11+,12-,15-/m0/s1

InChI Key

DOHIWMLRTRMJIJ-HJHSNUOESA-N

Isomeric SMILES

CC1(CC[C@@H]([C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)O)C

Canonical SMILES

CC1(CCC(C23C1CC=C(C2C(OC3=O)O)C=O)O)C

Origin of Product

United States

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